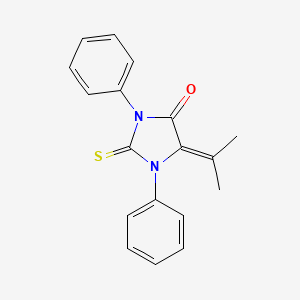![molecular formula C16H15ClN2O2S B5692474 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CMF-019, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide is not fully understood. However, studies have shown that it may exert its therapeutic effects through the inhibition of pro-inflammatory cytokines and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide. One direction could be to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction could be to explore its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, further research could be conducted to optimize the synthesis method of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide to make it more cost-effective and accessible for research purposes.
Conclusion:
In conclusion, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 3-methoxybenzoyl chloride to yield N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide.
Applications De Recherche Scientifique
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. One such study found that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide exhibits anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Another study showed that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide has anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-13(17)7-4-8-14(10)18-16(22)19-15(20)11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBKONQLQRNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)


![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)

![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)


![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)